Gal|A(1-3)GalNAc-|A-pNP
Description
Overview of Synthetic Glycoconjugates in Glycomics and Glycoscience
Glycoconjugates, which are carbohydrates covalently linked to proteins or lipids, are fundamental components of mammalian cells, often expressed on cell surfaces. nih.gov These molecules are central to a vast array of biological activities, including cell-cell recognition, signaling, and immune responses. nih.govunirioja.es The study of the complete set of glycans in an organism, known as glycomics, aims to unravel the complexities of their structure and function. neb.com
However, the inherent complexity and heterogeneity of naturally occurring glycans pose significant challenges to their study. researchgate.net Synthetic glycoconjugates have emerged as indispensable tools to overcome these hurdles. rsc.orgrsc.org These synthetically produced molecules, with well-defined structures, allow researchers to probe specific glycan-protein interactions and elucidate the functional roles of particular carbohydrate structures. unirioja.esrsc.org The ability to synthetically create specific glycan structures is a key technology that has propelled progress in glycomics research, enabling the development of carbohydrate-based diagnostics, vaccines, and therapeutics. researchgate.net
Synthetic glycoconjugates are widely used in the development of vaccines and in designing inhibitors for glycan-protein interactions. rsc.org By attaching specific carbohydrate antigens to carrier proteins, scientists can create synthetic glycoconjugate vaccines that elicit a more robust immune response. researchgate.net Furthermore, the use of synthetic glycans in high-throughput arrays is a powerful technique for studying the binding specificities of glycan-binding proteins. researchgate.net
The p-Nitrophenol Moiety as a Chromogenic and Analytical Reporter in Biochemical Studies
The p-nitrophenyl (pNP) group is a versatile chemical moiety frequently attached to substrates in biochemical assays to act as a chromogenic reporter. ontosight.aismolecule.com A chromogenic substrate is a compound that is colorless but produces a colored product upon enzymatic reaction. ontosight.ai In the case of pNP-linked glycosides, the glycosidic bond is colorless. However, when an appropriate glycosidase enzyme cleaves this bond, it releases p-nitrophenol. ontosight.aimedchemexpress.com
The released p-nitrophenol, particularly under basic conditions, forms the p-nitrophenolate ion, which has a distinct yellow color. ontosight.ainih.gov This color change can be readily quantified using a spectrophotometer, typically by measuring the absorbance at or around 405 nm. ontosight.aimedchemexpress.com This straightforward and sensitive detection method makes pNP-glycosides, including Gal|A(1-3)GalNAc-|A-pNP, extremely valuable for a variety of biochemical applications.
The primary use of pNP-linked substrates is in enzyme activity assays. ontosight.aichemimpex.com These assays allow for the quantitative measurement of the activity of specific glycosidases, providing crucial information on enzyme kinetics, substrate specificity, and the identification of potential enzyme inhibitors. chemimpex.com The simplicity and reliability of pNP-based assays have made them a standard method in many research laboratories for studying carbohydrate-processing enzymes. ontosight.ai
Significance of the Galactosyl-N-acetylgalactosaminide (Gal(α1-3)GalNAc) Disaccharide as a Core Glycan Structure
The Galactosyl-N-acetylgalactosaminide (Gal(α1-3)GalNAc) disaccharide is a significant core structure found in a class of glycans known as O-glycans. O-glycans are initiated by the attachment of an N-acetylgalactosamine (GalNAc) residue to the hydroxyl group of serine or threonine residues in proteins, a process called O-GalNAcylation. nih.govescholarship.org This initial GalNAc residue is often referred to as the Tn antigen. nih.gov
From this initial Tn antigen, a variety of core structures can be synthesized. The Gal(α1-3)GalNAc structure is related to the core 5 structure (GalNAcα1-3GalNAc). karger.com While core 1 (Galβ1-3GalNAc) and core 2 are the most common O-glycan cores, other core structures, including those with α1-3 linkages, play important roles in specific tissues and disease states. escholarship.orgnih.gov For instance, certain core structures are more restricted to glycoproteins in the bronchial and gastrointestinal tissues. escholarship.org
The expression of specific O-glycan core structures is highly regulated and can change significantly during development and in diseases such as cancer. karger.comacs.org Alterations in the biosynthesis of O-glycans can lead to the expression of truncated structures, which are often associated with tumor progression and metastasis. nih.govacs.org Therefore, synthetic glycans mimicking these core structures, such as this compound, are invaluable for studying the enzymes involved in their biosynthesis and for investigating their roles in health and disease. For example, this compound can be used to study the activity of α-N-acetylgalactosaminidases, enzymes that cleave terminal α-linked N-acetylgalactosamine residues. biosyn.comresearchgate.net
Research Findings and Data
The utility of p-Nitrophenyl-tagged glycans is evident in numerous studies. The chromogenic properties of the pNP group allow for straightforward enzymatic assays.
Table 1: Properties of p-Nitrophenyl as a Chromogenic Reporter
| Property | Description | Reference |
|---|---|---|
| Detection Method | Spectrophotometry | ontosight.ai |
| Wavelength of Max. Absorbance | ~405 nm (for p-nitrophenolate) | ontosight.aimedchemexpress.com |
| Color Change | Colorless to Yellow | ontosight.ai |
| Application | Enzyme Activity Assays | ontosight.aichemimpex.com |
The disaccharide portion of this compound is a key structural motif in glycobiology. O-glycans, which are built upon a GalNAc core, have diverse structures and functions.
Table 2: Common O-GalNAc Glycan Core Structures
| Core Number | Structure | Commonality | Reference |
|---|---|---|---|
| Core 1 | Galβ1-3GalNAc | Most common | nih.gov |
| Core 2 | GlcNAcβ1-6(Galβ1-3)GalNAc | Common | escholarship.org |
| Core 3 | GlcNAcβ1-3GalNAc | Less common, restricted to certain tissues | escholarship.orgnih.gov |
| Core 4 | GlcNAcβ1-6(GlcNAcβ1-3)GalNAc | Less common | escholarship.org |
Compound Names
Table 3: Mentioned Compound Names | Compound Name | Abbreviation/Synonym | |---|---| | p-Nitrophenyl Galactosyl-N-acetylgalactosaminide | this compound | | p-Nitrophenol | pNP | | Galactose | Gal | | N-acetylgalactosamine | GalNAc | | N-acetylglucosamine | GlcNAc | | Fucose | Fuc | | Sialic Acid | Sia, Neu5Ac | | Mannose | Man | | Glucose | Glc | | Xylose | Xyl |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O13/c1-8(25)21-13-18(35-20-17(29)16(28)14(26)11(6-23)34-20)15(27)12(7-24)33-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)/t11-,12-,13-,14+,15+,16+,17-,18-,19-,20+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMOOBMAIAWVBW-OHKLXAGTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization Strategies for P Nitrophenyl Galactosyl N Acetylgalactosaminide Derivatives
Chemical Synthesis Methodologies for Galβ(1-3)GalNAc Scaffolds
The chemical synthesis of the Galβ(1-3)GalNAc scaffold is a complex task that requires precise control over stereochemistry and the use of extensive protecting group strategies. The formation of the β-(1→3)-glycosidic linkage between galactose (Gal) and N-acetylgalactosamine (GalNAc) is particularly challenging. nih.gov
One of the predominant methods for constructing 1,2-trans-glycosidic bonds, such as the β-linkage in this disaccharide, relies on the neighboring group participation effect (NGPE). This effect involves a participating protecting group at the C-2 position of the glycosyl donor, which shields the β-face of the oxocarbenium ion intermediate, leading to the preferential formation of the β-glycoside. However, the synthesis of the Galβ(1→3)GalNAc linkage has proven to be an exception where the NGPE is less reliable. nih.gov Steric hindrance and the specific properties of the protecting groups on both the glycosyl donor and acceptor can override the NGPE, leading to mixtures of α and β anomers. nih.gov
To overcome these challenges, synthetic strategies often fall into two main categories:
Linear Assembly: This approach involves the β-galactosylation of a pre-synthesized GalNAc acceptor, which may already be part of a larger oligosaccharide or glycopeptide. The success of this strategy is highly dependent on the careful selection of protecting groups to manage reactivity and influence the stereochemical outcome. nih.gov
Convergent (Block) Synthesis: In this strategy, the Galβ(1-3)GalNAc disaccharide is synthesized first as a distinct building block. This disaccharide "block" is then used as a glycosyl donor for subsequent glycosylation reactions to build more complex glycans. For this purpose, the 2-N-position of the GalNAc residue is often protected with a group that can facilitate subsequent NGPE-assisted glycosylations, such as trichloroethoxycarbonyl (Troc) or trichloroacetyl (TCA). nih.gov
Anomeric Linkage Control in the Introduction of the p-Nitrophenyl Group
The introduction of the p-nitrophenyl group at the anomeric center of the GalNAc residue can be directed to form either the α- or β-anomer. The stereochemical outcome is dictated by the synthetic methodology and the nature of the participating groups on the glycosyl donor.
Achieving the α-anomeric linkage typically requires conditions that favor the formation of the thermodynamically more stable anomer or methods that prevent β-face attack. General methods for synthesizing p-nitrophenyl α-glycosides can involve the condensation of a fully acetylated sugar with p-nitrophenol, followed by deacetylation. google.com The specific conditions, including catalysts and solvents, are crucial for controlling the anomeric ratio. While detailed protocols specific to Galβ(1-3)GalNAc-α-pNP are proprietary, the synthesis builds upon established principles of glycosylation chemistry that avoid neighboring group participation to allow for the formation of the α-linkage.
The synthesis of the β-anomer is generally more straightforward due to the influence of the N-acetyl group at the C-2 position of the GalNAc residue, which can act as a participating group. This directs the formation of the 1,2-trans product, which is the β-glycoside.
Established methods for synthesizing p-nitrophenyl β-glycosides include:
Koenigs-Knorr Method: This classical method involves the reaction of a glycosyl halide with an alcohol (in this case, p-nitrophenol) in the presence of a promoter, typically a silver or mercury salt. umich.edu
Crown Ether-Mediated Synthesis: Glycosylation of benzoylated glycosyl halides with a potassium p-nitrophenoxide and 18-crown-6 (B118740) complex in chloroform (B151607) can lead to the stereospecific formation of 1,2-trans p-nitrophenyl glycopyranosides in high yields. koreascience.kr
Direct Aqueous Synthesis: A more recent, protecting-group-free method allows for the direct conversion of a reducing sugar into its p-nitrophenyl glycoside in an aqueous solution. This reaction uses 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) and a suitable base. For sugars like GalNAc that have an acetamido group at C-2, this method is stereoselective, yielding the 1,2-trans (β) pNP glycoside. acs.org
Chemoenzymatic Synthesis Approaches Utilizing Glycosynthases
Chemoenzymatic methods provide an efficient and highly selective alternative to purely chemical synthesis, circumventing the need for complex protecting group manipulations. These approaches leverage the inherent specificity of enzymes to form glycosidic bonds.
β-Galactosidases, which naturally hydrolyze β-galactosides, can be used in a transglycosylation mode to synthesize the Galβ(1-3)GalNAc linkage. For instance, the β-D-galactosidase from Bacillus circulans has demonstrated a high capacity for the regioselective synthesis of Galβ(1-3)GalNAc-α-pNP, achieving yields as high as 75.9% when using p-nitrophenyl-α-D-GalNAc as the acceptor. nih.gov The use of ionic liquids as co-solvents has been shown to significantly increase the synthetic activity and regioselectivity of B. circulans β-galactosidase, with yields reaching up to 97%. researchgate.net
A more advanced enzymatic tool is the glycosynthase . These are engineered glycosidases in which the catalytic nucleophile has been mutated, ablating their hydrolytic activity but retaining their ability to catalyze the formation of glycosidic bonds from an activated glycosyl donor (e.g., a glycosyl fluoride). A glycosynthase derived from the family 35 β-galactosidase of Bacillus circulans (BgaC-E233G) effectively catalyzes the transfer of galactose from α-galactosyl fluoride (B91410) to p-nitrophenyl α-D-N-acetylgalactosaminide, yielding the desired disaccharide with high efficiency (up to 98%). researchgate.net
The table below summarizes key enzymatic approaches for the synthesis of Galβ(1-3)GalNAc and its derivatives.
| Enzyme/Method | Enzyme Source | Donor Substrate | Acceptor Substrate | Product | Yield | Reference |
| Transglycosylation | Bacillus circulans β-D-galactosidase | oNP-β-Gal | pNP-α-GalNAc | Galβ(1-3)GalNAc-α-pNP | 75.9% | nih.gov |
| Transglycosylation in Ionic Liquid | Bacillus circulans β-D-galactosidase | pNP-β-Gal | GalNAc | Galβ(1-3)GalNAc | up to 97% | researchgate.net |
| Glycosynthase | Bacillus circulans BgaC-E233G | α-Galactosyl fluoride | pNP-α-GalNAc | Galβ(1-3)GalNAc-α-pNP | up to 98% | researchgate.net |
| Transglycosylation | Bifidobacterium bifidum β-N-acetylhexosaminidase (BbhI) | pNP-β-GalNAc | Lactose (B1674315) | GalNAcβ(1-3)Galβ(1-4)Glc | 55.4% | nih.gov |
Note: oNP = o-nitrophenyl; pNP = p-nitrophenyl
Functionalization and Derivatization for Advanced Research Probes
The Galβ(1-3)GalNAc-pNP scaffold is a versatile platform for creating more complex and functionalized probes for biological research. The pNP group itself allows for easy detection in enzyme assays, but further modifications can introduce new functionalities. koreascience.krmdpi.com
Derivatization often focuses on adding other sugar residues to mimic naturally occurring complex glycans. For example, sialylated versions of the Core 1 structure are important in cell recognition and viral infection. tcichemicals.com The compound Galβ(1-3)[Neu5Acα(2-6)]GalNAc-α-PNP is a synthesized, sialylated derivative that serves as a building block for more advanced probes. biosynth.com This complex carbohydrate can be further modified through techniques such as fluorination, methylation, or the addition of handles for click chemistry, enabling its use in a wide range of applications, from cellular imaging to the development of glycan arrays. biosynth.com These advanced probes are critical for investigating the roles of TACA-related structures in immunology and oncology. nih.gov
Enzymatic Hydrolysis and Substrate Specificity Profiling of P Nitrophenyl Galactosyl N Acetylgalactosaminide Derivatives
Characterization as a Substrate for Glycosidases
The cleavage of the glycosidic bond in Galα(1-3)GalNAc-α-pNP can theoretically be catalyzed by two main classes of glycosidases: those that recognize the terminal α-galactose and those that act on the internal α-N-acetylgalactosamine linked to the p-nitrophenyl group.
Investigations with α-N-Acetylgalactosaminidases
α-N-Acetylgalactosaminidases (α-GalNAcases) are enzymes that specifically hydrolyze terminal α-linked N-acetylgalactosamine residues. Several studies have utilized p-nitrophenyl-α-N-acetylgalactosaminide (pNP-α-GalNAc) and its derivatives to characterize these enzymes.
Research on novel α-N-acetylgalactosaminidases from microbial sources has demonstrated their activity on substrates with terminal α-GalNAc residues. For instance, enzymes belonging to the glycoside hydrolase family 31 (GH31) have been identified to specifically cleave the initial α-GalNAc from mucin-type O-glycans cazypedia.org. The synthetic substrate GalNAc-α-pNP is routinely used to assay the activity of these enzymes cazypedia.org.
Furthermore, a commercially available α-N-acetylgalactosaminidase, GalNAcEXO™, derived from Akkermansia muciniphila, exhibits efficient hydrolysis of terminal GalNAc residues linked to serine or threonine (Tn antigen) and also displays activity on α1-3-linked terminal GalNAcs neb.com. This suggests that GalNAcEXO™ could potentially hydrolyze the GalNAc-α-pNP linkage in Galα(1-3)GalNAc-α-pNP.
Studies Involving β-Galactosidases
While the terminal galactose in Galα(1-3)GalNAc-α-pNP is α-linked, studies involving β-galactosidases are relevant in the broader context of glycosidase specificity. β-Galactosidases are enzymes that catalyze the hydrolysis of terminal non-reducing β-D-galactose residues from carbohydrates.
Investigations into the substrate specificity of various glycosidases have shown that the nature of the glycosidic linkage is a critical determinant of enzyme activity. For example, a β-galactosidase from Bacteroides xylanisolvens was found to hydrolyze p-nitrophenyl β-D-galactopyranoside (pNP-Gal) but not other pNP-glycosides with different sugar moieties rwth-aachen.de. While this enzyme would not be expected to act on the α-linked galactose of the target compound, it highlights the stringent specificity of these enzymes.
A related compound, Galβ(1-3)GalNAcβ(1-3)Galα(1-4)Galβ(1-4)Glc-β-pNP, has been noted as a substrate for certain glycosidases, where hydrolysis releases p-nitrophenol, which can be quantified spectrophotometrically researchgate.net. This underscores the utility of pNP-glycosides in characterizing enzyme activity.
Kinetic Analyses of Enzymatic Hydrolysis
The efficiency of enzymatic hydrolysis is quantified by determining the kinetic parameters, Michaelis constant (Km), and maximum velocity (Vmax). These parameters provide insights into the enzyme's affinity for the substrate and its catalytic turnover rate.
Determination of Enzyme Kinetic Parameters (Km, Vmax) using p-Nitrophenol Release
The hydrolysis of pNP-glycosides results in the release of p-nitrophenol, a chromogenic compound that can be quantified by measuring absorbance at 405 nm. This method is widely used for determining the kinetic parameters of glycosidases.
Kinetic studies on human α-N-acetylgalactosaminidase (α-NAGAL) using pNP-α-GalNAc as a substrate have been performed. The wild-type enzyme exhibited a Km of 0.70 mM and a kcat of 16.3 s-1 for this substrate science.gov. Another study on novel microbial α-N-acetylgalactosaminidases from glycoside hydrolase family 31 reported kinetic parameters for the hydrolysis of GalNAc-α-pNP, with Km values in the millimolar range cazypedia.org.
| Enzyme Source | Substrate | Km (mM) | Vmax or kcat | Reference |
| Human α-NAGAL (wild type) | pNP-α-GalNAc | 0.70 | 16.3 s-1 (kcat) | science.gov |
| Human α-NAGAL (N201Q mutant) | pNP-α-GalNAc | 0.89 | 17.1 s-1 (kcat) | science.gov |
| Bacteroides caccae GH31 (truncated) | GalNAc-α-pNP | 1.1 ± 0.1 | 1.4 ± 0.0 s-1 (kcat) | cazypedia.org |
| Bacteroides caccae GH31 (full-length) | GalNAc-α-pNP | 1.0 ± 0.1 | 1.3 ± 0.0 s-1 (kcat) | cazypedia.org |
| Bacteroides vulgatus GH109 | GalNAc-α-pNP | 0.23 ± 0.02 | 1.1 ± 0.0 s-1 (kcat) | cazypedia.org |
Studies on pH and Temperature Optima for Enzyme Activity
The catalytic activity of enzymes is highly dependent on pH and temperature. Determining the optimal conditions is crucial for understanding the enzyme's physiological role and for its application in biotechnological processes.
For novel GH31 α-N-acetylgalactosaminidases, the optimal pH for the hydrolysis of GalNAc-α-pNP was found to be between 6.0 and 6.5 cazypedia.org. The GalNAcEXO™ enzyme is reported to be highly active in a pH range of 6.0 to 7.6 neb.com. The optimal temperature for many glycosidases is around 37°C, reflecting their biological origin. However, enzymes from thermophilic organisms can have much higher temperature optima biorxiv.org. For example, the enzymatic hydrolysis of apple pomace using commercial enzyme preparations showed temperature optima around 50°C nih.gov.
| Enzyme/Process | Optimal pH | Optimal Temperature (°C) | Reference |
| Bacteroides caccae GH31 | 6.0 - 6.5 | 37 | cazypedia.org |
| GalNAcEXO™ | 6.0 - 7.6 | Not specified | neb.com |
| Recombinant coffee bean α-galactosidase | ~6.5 | 26 (assay temperature) | wikipedia.org |
| General enzymatic hydrolysis of bread waste | 5.1 | 65.7 | genovis.com |
Comparative Substrate Specificity Profiling with Analogous pNP-Glycosides
To understand the specificity of an enzyme, its activity is often tested against a panel of structurally related substrates. In the case of Galα(1-3)GalNAc-α-pNP, relevant analogous substrates include pNP-α-GalNAc, pNP-α-Gal, and other pNP-glycosides with different sugar moieties or linkage types.
Human α-NAGAL, for instance, shows a much higher specificity for pNP-α-GalNAc compared to pNP-α-Gal. The Km for pNP-α-Gal is significantly higher (15.2 mM) than for pNP-α-GalNAc (0.70 mM), and the specificity constant (kcat/Km) is 30-40 times greater for the GalNAc substrate science.gov. This indicates a strong preference for the N-acetyl group at the C2 position of the galactose ring.
Studies on α-galactosidases from different sources have also highlighted their substrate specificity. For example, α-galactosidases from green coffee bean and Mortierella vinacea can hydrolyze 2- and 6-deoxy derivatives of pNP-α-D-galactopyranoside, but not the 3- and 4-deoxy derivatives, indicating the essential role of the hydroxyl groups at positions 3 and 4 for substrate recognition and catalysis.
The substrate specificity of glycoside hydrolase family 29 (GH29) α-L-glucosidases was evaluated using various p-nitrophenyl α-L-glycosides. These enzymes showed higher catalytic efficiency (kcat/Km) for pNP-L-quinovopyranoside compared to pNP-L-glucopyranoside, demonstrating subtle specificity differences based on the stereochemistry of the sugar ring.
The table below summarizes the kinetic parameters for human α-NAGAL with two different pNP-glycosides, illustrating its substrate preference.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| Human α-NAGAL (wild type) | pNP-α-GalNAc | 0.70 | 16.3 | 23.3 | science.gov |
| Human α-NAGAL (wild type) | pNP-α-Gal | 15.2 | Not specified | ~0.6-0.8 | science.gov |
This comparative data is essential for elucidating the structural determinants of enzyme-substrate interactions and for the rational design of specific enzyme inhibitors or improved biocatalysts.
Assessment of Acceptor Structural Requirements
The efficiency and specificity of enzymatic hydrolysis are critically dependent on the structural features of the substrate. For a compound like Galα(1-3)GalNAc-α-pNP, enzymes must recognize specific moieties on both the terminal galactose and the subsequent N-acetylgalactosamine residue.
Key structural determinants for enzyme recognition and catalysis include the presence and orientation of hydroxyl groups and the N-acetyl group. Studies on α-galactosidases using deoxy derivatives of p-nitrophenyl α-D-galactopyranoside have shown that the hydroxyl groups at the C3 and C4 positions of the galactose ring are essential for substrate binding and hydrolysis by enzymes from sources like green coffee bean and Mortierella vinacea nih.gov. For the α-galactosidase from Aspergillus niger, the hydroxyl groups at C3, C4, and C6 are all necessary for activity nih.gov. This implies that for an enzyme to cleave the terminal Galα1-3 linkage in Galα(1-3)GalNAc-α-pNP, it must be able to properly interact with these specific hydroxyl groups on the galactose residue.
Furthermore, the N-acetyl group at the C2 position of the GalNAc residue is a crucial recognition element for many enzymes. For instance, the high affinity and selectivity of certain proteins for GalNAc-containing substrates are dependent on this N-acetyl group nih.gov. Its presence distinguishes GalNAc from galactose and is a key determinant for the substrate specificity of α-N-acetylgalactosaminidases (α-GalNAcases) nih.govnih.gov. Therefore, the hydrolysis of the GalNAc-α-pNP linkage would be mediated by enzymes that specifically recognize this N-acetylgalactosaminyl moiety.
The nature of the aglycone (the non-sugar part, in this case, p-nitrophenyl) also influences enzyme activity. Some enzymes show a strict requirement for the disaccharide structure linked to a suitable aglycone, being inactive against simpler glycosides like methanol glycosides but active against phenolic glycosides nih.gov.
The table below summarizes the normalized reaction rates of several glycoside hydrolases against different p-nitrophenyl substrates, illustrating the impact of the sugar moiety on enzyme activity.
| Enzyme | Normalized rate (V₀/E) (s⁻¹) on pNP-α-Gal | Normalized rate (V₀/E) (s⁻¹) on pNP-α-GalNAc |
|---|---|---|
| AmGH110A | 1.58 ± 0.09 | N.D. |
| AmGH110B | (5.23 ± 0.02)x10⁻⁴ | N.D. |
| AmGH27 | 0.55 ± 0.01 | N.D. |
| AmGH36A | N.D. | 45.1 ± 0.34 |
Table 1. Normalized reaction rates of screened enzyme candidates against aryl substrate analogues. N.D. indicates that no activity was detected. Data sourced from dtu.dk.
Anomeric Specificity of Enzymatic Cleavage
The anomeric configuration of the glycosidic linkage—whether it is α or β—is a critical factor for determining which enzymes will act upon a substrate dtu.dk. The compound Galα(1-3)GalNAc-α-pNP features two α-anomeric linkages, and therefore its hydrolysis requires enzymes with α-specificity.
The cleavage of the terminal galactose would be performed by an α-galactosidase. These enzymes are specific for hydrolyzing terminal α-linked galactosyl residues from various glycoconjugates researchgate.netgoogle.com. For example, α1-3,6 Galactosidase is an exoglycosidase that specifically catalyzes the hydrolysis of α1-3 and α1-6 linked galactose residues neb.com. The presence of the α1-3 linkage in the substrate makes it a potential target for such enzymes.
The hydrolysis of the second linkage, GalNAc-α-pNP, would require an α-N-acetylgalactosaminidase (α-GalNAcase or α-NAGA) ebi.ac.uk. These enzymes catalyze the hydrolysis of terminal non-reducing N-acetyl-D-galactosamine residues that are in an α-anomeric configuration ebi.ac.ukresearchgate.net. Several families of glycoside hydrolases, including GH27, GH31, GH36, and GH109, are known to contain enzymes with α-GalNAcase activity nih.gov. The active site residues of α-NAGAL are conserved in the closely related α-galactosidase A, providing a structural basis for their specificity towards substrates with terminal α-N-acetylgalactosamine and α-galactose, respectively researchgate.net.
It is important to note that the enzymatic cleavage could proceed sequentially. An α-galactosidase would first remove the terminal galactose, leaving GalNAc-α-pNP. Subsequently, an α-N-acetylgalactosaminidase could cleave the remaining N-acetylgalactosamine from the p-nitrophenyl group. A combination of an exo-β-galactosidase and an exo-α-N-acetyl galactosaminidase has been noted to liberate nitrophenol from similar substrates where the terminal sugar linkage is different, highlighting the potential for sequential enzymatic action nih.gov.
Glycosyltransferase Acceptor Substrate Studies with P Nitrophenyl Galactosyl N Acetylgalactosaminide Derivatives
Evaluation as an Acceptor for β-1,3-Galactosyltransferases (e.g., T-Synthase)
The formation of the Core 1 structure, Galβ1-3GalNAcα-Ser/Thr (also known as the T antigen), is a pivotal step in O-glycan biosynthesis. This reaction is catalyzed by Core 1 β-1,3-galactosyltransferase, commonly referred to as T-synthase. nih.gov A deficiency in T-synthase activity leads to the accumulation of the truncated Tn antigen (GalNAcα-Ser/Thr), a structure associated with various human diseases, including autoimmune disorders and cancer. mdpi.com
The activity of T-synthase is elucidated using acceptor substrates like p-nitrophenyl N-acetyl-α-galactosaminide (GalNAc-α-pNP). In the presence of the donor substrate UDP-galactose, T-synthase transfers a galactose molecule to GalNAc-α-pNP, forming Galβ(1-3)GalNAc-α-pNP. mdpi.com The product of this reaction, Galβ(1-3)GalNAc-α-pNP, is then used as a standard in analytical methods like High-Performance Liquid Chromatography (HPLC) to confirm and quantify the enzyme's activity. This approach allows for the precise characterization of T-synthase function and has been applied to enzymes from various species, including snails and humans. mdpi.com
Various assay formats have been developed to measure T-synthase activity. While traditional methods often rely on radiolabeled UDP-Gal, newer fluorescence-based assays use acceptors like GalNAc-α-(4-methylumbelliferone) for higher throughput screening. nih.gov Regardless of the method, the principle remains the same: quantifying the formation of the Core 1 disaccharide from a GalNAc-containing acceptor.
The molecular recognition of acceptor substrates by T-synthase is highly specific. Structural and biochemical studies have revealed several key requirements for a compound to serve as an effective substrate.
Key factors for T-synthase substrate recognition include:
Anomeric Configuration : The enzyme strictly requires the α-anomeric configuration of the GalNAc residue. Derivatives with a β-anomeric linkage, such as GalNAcβ-pNP, are not substrates for T-synthase. nih.gov
Hydroxyl Groups : The hydroxyl groups at the 3- and 4-positions of the GalNAc sugar are essential for activity. Their removal or substitution renders the analog inactive. nih.gov However, the 6-hydroxyl group of GalNAc is not required. nih.gov
Aglycone Group : The nature of the group attached to the anomeric carbon (the aglycone) is also important. Hydrophobic aglycone groups, such as benzyl (Bn) or p-nitrophenyl (pNP), are beneficial for enzyme activity. nih.gov Glycopeptide substrates can exhibit even higher activity than those with simple hydrophobic groups. nih.gov
Enzyme-Substrate Interactions : The recognition process is governed by a network of hydrogen bonds between the enzyme and the hydroxyl and N-acetyl groups of the GalNAc moiety. acs.orgnih.gov Additionally, interactions such as CH-π stacking can occur between the enzyme and the peptide portion of a glycopeptide substrate, further stabilizing the complex. acs.orgresearchgate.net
| Acceptor Substrate (0.5 mM) | Relative Activity (%) |
|---|---|
| GalNAcα-Bn | 100 |
| GalNAcα-pnp | 188 |
| GalNAcα-perillyl | 133 |
| (GalNAcα)T-peptide | 564 |
| GalNAc (free) | 6 |
| GalNAcβ-pnp | 0 |
Data adapted from a study on recombinant human Gal- and GlcNAc-transferases. nih.gov The activity with GalNAcα-Bn was set to 100%.
Research on the Role of GalNAc-Ts in Initializing O-Glycosylation Pathways
Mucin-type O-glycosylation is initiated by a large family of UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts). acs.org These enzymes catalyze the transfer of GalNAc from UDP-GalNAc to serine or threonine residues on a polypeptide backbone, forming the Tn antigen. acs.org This is the foundational step upon which all subsequent O-glycan structures are built.
While Galβ(1-3)GalNAc-α-pNP is not a direct substrate for GalNAc-Ts, its synthesis from GalNAc-α-pNP is the most common subsequent step in the pathway. nih.gov Therefore, studies involving this compound are integral to understanding the entire O-glycosylation process that GalNAc-Ts initiate. By using GalNAc-α-pNP and its derivatives in assays with T-synthase, researchers can investigate the factors that control the transition from the initial Tn antigen to the more complex Core 1 structure. nih.govresearchgate.net This provides insight into how the repertoire of GalNAc-Ts and other glycosyltransferases in a cell dictates the final O-glycoproteome. nih.gov
Contributions to Understanding Glycosylation Pathways and Mechanisms
The synthetic substrate Galβ(1-3)GalNAc-α-pNP is a powerful tool for dissecting the complex, branching pathways of O-glycan biosynthesis and analyzing the sequence of enzymatic reactions.
Once the Core 1 structure is formed, it can be acted upon by several other glycosyltransferases to create more elaborate, branched structures. Galβ(1-3)GalNAc-α-pNP serves as an ideal acceptor substrate to identify and characterize these downstream enzymes.
For example, it is used to assay the activity of:
Core 2 β1,6-N-acetylglucosaminyltransferase (C2GnT) : This enzyme adds a GlcNAc residue to the GalNAc of the Core 1 structure, forming the Core 2 branch [GlcNAcβ1-6(Galβ1-3)GalNAc-]. nih.govoup.com
α3-sialyltransferase : This enzyme adds a sialic acid residue to the galactose of the Core 1 structure, a common terminal modification. oup.comnih.gov
By measuring the conversion of Galβ(1-3)GalNAc-α-pNP to these more complex structures, researchers can map the biosynthetic potential of a given cell or tissue type. oup.com For instance, studies in porcine aortic endothelial cells have used this substrate to demonstrate high activity for Core 2 synthesis and sialylation, indicating that these cells are equipped to produce complex O-glycans. oup.com
Glycoprotein (B1211001) biosynthesis involves a cascade of enzymatic reactions where the product of one enzyme becomes the substrate for the next. nih.gov The use of well-defined synthetic substrates like Galβ(1-3)GalNAc-α-pNP is essential for analyzing these cascades in a controlled, stepwise manner. By providing this specific Core 1 structure as the starting material in an in vitro assay, scientists can isolate and study the subsequent enzymatic step without interference from preceding reactions.
This approach allows for the detailed characterization of individual enzymes within the cascade, including their substrate specificity and kinetic properties. nih.gov For example, studies have used derivatives of Galβ(1-3)GalNAcα-Bn to probe the specific hydroxyl groups required by C2GnT and α3-sialyltransferase, revealing that both enzymes have absolute requirements for specific hydroxyls on the sugar rings. nih.gov This level of detailed analysis is crucial for a complete understanding of how complex O-glycan structures are assembled.
| Enzyme | Product Structure Formed | Biological Significance |
|---|---|---|
| Core 2 β1,6-GlcNAc-transferase (C2GnT) | GlcNAcβ1-6(Galβ1-3)GalNAc-R | Forms Core 2 structure, a scaffold for sialyl-Lewis x which is involved in cell adhesion. nih.govoup.com |
| α3-Sialyltransferase | NeuAcα2-3Galβ1-3GalNAc-R | Adds a terminal sialic acid, capping the glycan chain and influencing recognition events. oup.comnih.gov |
R represents the p-nitrophenyl or other aglycone group.
Molecular Recognition and Carbohydrate Protein Interactions Involving Galβ 1 3 Galnac Pnp
Lectin Binding Assays
Lectin binding assays utilize the specific affinity of carbohydrate-binding proteins (lectins) to probe the structural characteristics of glycans. Galβ(1-3)GalNAc-α-pNP is frequently employed in these assays to characterize the binding profiles of lectins that recognize the TF antigen.
Peanut Agglutinin (PNA), a lectin isolated from Arachis hypogaea, is well-known for its high specificity towards the Galβ(1-3)GalNAc disaccharide. wikipedia.orgglycodiag.commedicago.se This makes Galβ(1-3)GalNAc-α-pNP an ideal ligand for studying PNA interactions.
Binding Preference : Biochemical and machine-learning analyses have confirmed that the terminal Galβ(1-3)GalNAc structure is the preferred ligand for PNA. biorxiv.orgnih.gov The lectin can accommodate both α- and β-anomers of the core GalNAc residue. biorxiv.org PNA's primary binding affinity is for the T-antigen, a structure commonly found in various glycoconjugates. vectorlabs.com
Structural Requirements : The interaction is highly dependent on the terminal, non-reducing galactose residue. Any substitution on this terminal galactose inhibits PNA binding, highlighting the requirement for unhindered access to the disaccharide for recognition. biorxiv.org However, PNA is generally insensitive to substitutions at the 6-position of the core GalNAc. biorxiv.org
Inhibition : The binding activity of PNA can be inhibited by simple sugars that compete for the binding site, most notably lactose (B1674315) and galactose. wikipedia.orgglycodiag.com
Applications : Due to its precise specificity, PNA is widely used in affinity chromatography to isolate and purify glycoproteins that bear the Galβ(1-3)GalNAc epitope. wikipedia.org
| Binding Parameter | Description | Reference |
|---|---|---|
| Primary Ligand | Galβ(1-3)GalNAc (T-Antigen) | biorxiv.orgvectorlabs.com |
| Anomeric Linkage Tolerance | Tolerates both α- and β-linkages of the core GalNAc | biorxiv.org |
| Key Binding Determinant | Unhindered terminal galactose residue | biorxiv.org |
| Common Inhibitors | Lactose, Galactose | wikipedia.orgglycodiag.com |
Galectins are a family of β-galactoside-binding lectins that play significant roles in various biological processes, including cancer progression. The TF antigen, mimicked by Galβ(1-3)GalNAc-α-pNP, is a known natural ligand for several galectins.
Galectin-1 and Galectin-3 : Both Galectin-1 (Gal-1) and Galectin-3 (Gal-3) recognize the TF antigen. nih.govfrontiersin.org Studies have shown that Gal-3 is often the stronger binding partner. nih.gov However, the affinity of these galectins for the free Galβ(1-3)GalNAc disaccharide is relatively low. glycoforum.gr.jp The binding avidity is significantly enhanced when the TF antigen is presented multivalently on a glycoprotein (B1211001) scaffold, such as mucin-1 (MUC1). nih.gov This multivalent presentation facilitates cancer cell aggregation and adhesion to endothelial cells. nih.govfrontiersin.org Comparatively, both Gal-1 and Gal-3 show a higher affinity for the Galβ1-4GlcNAc (Type 2 LacNAc) structure over the Galβ1-3GlcNAc (Type 1) structure. researchgate.net
Galectin-8 : The N-terminal domain of Galectin-8 (Galectin-8N) demonstrates a good binding affinity for Galβ1-3GalNAc, suggesting it may be a preferred ligand for this particular galectin. glycoforum.gr.jp
Galectin-4 : In contrast to other galectins, Galectin-4 exhibits very weak affinity for the core 1 structure (Galβ1–3GalNAc). nih.gov However, its binding affinity increases dramatically (by two orders of magnitude) for the 3'-O-sulfated version of the core 1 structure, suggesting a unique specificity for sulfated O-glycans. nih.gov
| Galectin | Binding to Galβ(1-3)GalNAc (Core 1) | Notes | Reference |
|---|---|---|---|
| Galectin-1 | Weak as a free disaccharide; binding enhanced by multivalent presentation. | Higher affinity for Galβ1-4GlcNAc. | nih.govresearchgate.net |
| Galectin-3 | Weak as a free disaccharide; stronger binding partner than Gal-1 when presented on glycoproteins. | Recognizes internal LacNAc repeats. | nih.govmdpi.com |
| Galectin-4 | Very weak affinity. | Shows high affinity for 3'-O-sulfated Core 1. | nih.gov |
| Galectin-8 (N-domain) | Good binding affinity. | May be a preferred ligand. | glycoforum.gr.jp |
The asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the surface of hepatocytes, is crucial for the clearance of desialylated glycoproteins from circulation by recognizing terminal galactose (Gal) and N-acetylgalactosamine (GalNAc) residues. nih.govwikipedia.org
Ligand Specificity : ASGPR binds to both terminal Gal and GalNAc, but it displays a significantly higher affinity for GalNAc. nih.govwikipedia.org The binding interaction is calcium-dependent and primarily involves the hydroxyl groups at the C-3 and C-4 positions of the terminal sugar. wikipedia.orgresearchgate.net
The Cluster Effect : The binding affinity of ligands to ASGPR is highly dependent on valency, a phenomenon known as the "cluster effect". researchgate.net Multivalent ligands, which present multiple sugar residues, exhibit a much stronger interaction with the receptor than monovalent ligands. This is demonstrated by a decrease in the dissociation constant (KD) as the number of GalNAc residues increases. publichealthtoxicology.com
Spacer Influence : The length and flexibility of the spacer arm that links the carbohydrate moiety to a carrier molecule also significantly influence binding efficiency. Longer spacers can improve the accessibility of the sugar units for interaction with the receptor, leading to enhanced uptake. publichealthtoxicology.comnih.gov
| Ligand Valency | Dissociation Constant (KD) | Reference |
|---|---|---|
| Monovalent GalNAc | 19.6 ± 9.8 nM | publichealthtoxicology.com |
| Bivalent GalNAc | 1.3 ± 1.1 nM | publichealthtoxicology.com |
| Trivalent GalNAc | 0.7 ± 0.2 nM | publichealthtoxicology.com |
Antibody Recognition and Epitope Mapping Studies
The Galβ(1-3)GalNAc structure is a significant epitope recognized by the immune system, particularly in the context of autoimmune diseases and cancer. Synthetic versions like Galβ(1-3)GalNAc-α-pNP are invaluable for characterizing these antibody interactions.
Autoantibodies targeting the Galβ(1-3)GalNAc epitope have been identified in certain pathological conditions.
Motor Neuron Disease : A study on a patient with lower motor neuron disease identified a monoclonal IgM autoantibody that specifically recognizes the Gal(β1-3)GalNAc epitope. nih.gov This antibody was found to bind to the surface of bovine spinal motoneurons. The study suggested that the binding of these autoantibodies to Gal(β1-3)GalNAc-bearing glycoconjugates on the surface of motor neurons could be a contributing factor to the pathogenesis of the disease. nih.gov
Epitope Sharing : The Gal(β1-3)GalNAc epitope is not unique to one molecule; it is a shared structure found on several glycoconjugates, including the gangliosides GM1 and GD1b, as well as various glycoproteins. nih.gov This cross-reactivity is a key factor in the potential pathogenic mechanism of the autoantibodies.
The most significant role of the Galβ(1-3)GalNAc disaccharide in immunology is as the core structure of the Thomsen-Friedenreich (TF) antigen.
Structure and Expression : The TF antigen is a mucin-type core 1 O-glycan with the structure Galβ1–3GalNAcα-O-Ser/Thr. sussex-research.comsussex-research.com In healthy tissues, this core structure is typically elongated with additional sugar residues, effectively masking it from the immune system. sussex-research.comfrontiersin.org
Tumor Association : In a vast majority (70-90%) of human carcinomas, including those of the breast, colon, and prostate, glycosylation pathways are altered, leading to the exposure of the TF antigen on the cell surface. nih.govmdpi.com This makes it a "pancarcinoma antigen" and a prominent tumor-associated carbohydrate antigen (TACA). nih.gov
Immunological Target : The high expression of the TF antigen on cancer cells and its restricted expression on normal cells make it an attractive target for cancer immunotherapy. sussex-research.com Synthetic constructs containing the Galβ(1-3)GalNAc epitope, such as conjugates with bovine serum albumin (BSA), have been used to generate monoclonal antibodies for research and diagnostic purposes. researchgate.net The compound Galβ(1-3)GalNAc-α-pNP, by presenting the core TF disaccharide, serves as a synthetic mimic that is essential for in vitro studies of these immune interactions.
Table of Mentioned Compounds
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| Galβ(1-3)GalNAc-α-pNP | p-nitrophenyl α-D-N-acetylgalactosaminyl-(1→3)-β-D-galactopyranoside |
| TF Antigen / T-Antigen | Galactosyl-(β1–3)-N-acetylgalactosamine-α-O-Serine/Threonine |
| PNA | Peanut Agglutinin |
| Gal-1 | Galectin-1 |
| Gal-3 | Galectin-3 |
| Gal-4 | Galectin-4 |
| Gal-8 | Galectin-8 |
| ASGPR | Asialoglycoprotein Receptor |
| GalNAc | N-acetylgalactosamine |
| Gal | Galactose |
| MUC1 | Mucin-1 |
| GM1 | Monosialotetrahexosylganglioside |
| GD1b | Disialotetrahexosylganglioside |
| BSA | Bovine Serum Albumin |
Structural Basis of Carbohydrate-Protein Recognition
The specific recognition of the Galβ(1-3)GalNAc-pNP motif by proteins is a fundamental process in cell adhesion, immune response, and pathogenesis. This recognition is governed by the precise three-dimensional arrangement of atoms at the protein-carbohydrate interface, facilitated by a network of non-covalent interactions. The structural basis for this specificity lies in the unique topography of the glycan-binding site, the intricate interplay of hydrogen bonds and hydrophobic interactions, and the specific conformation the disaccharide adopts upon binding.
Elucidation of Glycan-Binding Site Topography
The architecture of the binding sites in proteins that recognize the Galβ(1-3)GalNAc structure, such as lectins and antibodies, is tailored to accommodate the shape and chemical properties of the disaccharide. These sites are typically shallow grooves or depressions on the protein surface, which allow for initial contact with the glycan. vectorlabs.com
For instance, the crystal structure of Maclura pomifera agglutinin (MPA), a member of the jacalin family of lectins, reveals that the T-antigen disaccharide [Gal(β1-3)GalNAc] is specifically recognized with the majority of interactions occurring with the reducing end GalNAc residue. ku.dk Similarly, the agglutinin from the ascomycete Sclerotinia sclerotiorum (SSA) possesses a binding site within a β-trefoil fold that accommodates the Gal-β1,3-GalNAc disaccharide. core.ac.uk In contrast to the relatively open grooves of many lectins, some glycan-binding antibodies can feature deeper pockets. An antibody developed to recognize GalNAcα-PNP, a closely related structure, demonstrated a binding pocket that positions the N-acetyl group deep within the base of the site, highlighting that binding site topography can vary significantly even for similar ligands. nih.gov
The topography is defined by a specific constellation of amino acid residues. Aromatic residues such as Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe) are frequently found lining the binding site, creating a surface for hydrophobic and CH-π stacking interactions. mdpi.com Additionally, charged and polar residues like Aspartic acid, Glutamic acid, Arginine, and Asparagine are strategically positioned to form critical hydrogen bonds with the hydroxyl groups of the carbohydrate. acs.org In the case of galectins, a family of β-galactoside-binding proteins, the binding sites share high structural homology, yet subtle differences in residue composition and local structure dictate their varying affinities for different glycan linkages, such as Galβ1-3GlcNAc versus Galβ1-4GlcNAc. researchgate.net
Role of Hydrogen Bonding and CH-π Interactions in Binding Selectivity
The affinity and selectivity of carbohydrate-protein recognition are primarily driven by a combination of hydrogen bonds and CH-π interactions. vectorlabs.comacs.org These non-covalent forces, though individually weak, collectively provide the stability and specificity required for biological function.
Hydrogen Bonding: A dense network of hydrogen bonds is typically formed between the hydroxyl (-OH) groups of the galactose and GalNAc residues and the side chains or backbones of amino acids in the protein's binding site. acs.org The N-acetyl group of the GalNAc moiety is also a crucial contributor to this network. For example, the carbonyl oxygen of the acetamide (B32628) can act as a hydrogen bond acceptor, while the NH group can act as a donor. nih.govacs.org Studies on galectin-3 have shown that for the β(1-3) linkage, hydrogen bonds may form between the hydroxyl groups at the 4 or 6 position of the GalNAc residue and the protein. oup.com In the Dolichos biflorus seed lectin, an additional hydrogen bond forms between the N-acetyl group of GalNAc and a glycine (B1666218) residue, which compensates for a reduction in other contacts. ku.dk Water molecules can also mediate interactions, forming water-bridged hydrogen bonds between the glycan and the protein, as seen in the complex of MPA with the T-antigen. ku.dk
| Protein Example | Interaction Type | Glycan Group Involved | Interacting Protein Residue(s) |
|---|---|---|---|
| Maclura pomifera agglutinin (MPA) | Hydrogen Bond (Water Bridge) | Non-reducing Galactose | Not specified |
| Dolichos biflorus lectin (DBL) | Hydrogen Bond | GalNAc N-acetyl group | Gly103 |
| Galectin-3 | Hydrogen Bond | GalNAc C4-OH or C6-OH | Not specified |
| General Lectins/Antibodies | CH-π Stacking | Hydrophobic face of Gal/GalNAc rings | Tryptophan, Tyrosine, Phenylalanine |
| Antibody G10C (recognizing GalNAcα-PNP) | CH-π Stacking | GalNAc ring | Not specified aromatic |
Conformational Analysis of Bound Gal(1-3)GalNAc Structures
The Galβ(1-3)GalNAc disaccharide is not a rigid structure; it possesses conformational flexibility around the glycosidic bond connecting the two sugar rings. This flexibility is defined by two main torsion angles, phi (Φ) and psi (Ψ). While multiple conformations can exist in solution, proteins often select and bind a specific, low-energy conformer from this ensemble. researchgate.net
Molecular dynamics (MD) simulations and other computational methods have shown that for various galactose-containing disaccharides, lectins tend to select the syn conformation for binding. researchgate.net This conformer is characterized by a specific set of Φ and Ψ angles that orient the two sugar rings in a particular spatial arrangement relative to each other. There is generally no evidence that the protein forces the ligand into a high-energy, distorted state; instead, it recognizes a pre-existing, favorable conformation. researchgate.net
Upon binding, the flexibility of the glycan is typically reduced. The average root-mean-square deviation (RMSD) for glycans is significantly lower when they are in a protein's binding site compared to when they are free in solution, indicating a more constrained structure. nih.gov The individual pyranose rings (Gal and GalNAc) generally maintain their stable 4C1 chair pucker conformation, although minor fluctuations can occur. nih.gov The precise geometry of the bound ligand, including the specific glycosidic torsion angles, is crucial for optimizing the network of hydrogen bonds and CH-π interactions that stabilize the protein-carbohydrate complex.
| Parameter | Observation | Method/Study Type |
|---|---|---|
| Preferred Bound Conformation | Often a 'syn' conformer is selected from the solution ensemble. | Molecular Dynamics (MD) Simulations |
| Glycosidic Linkage Flexibility | Flexibility is significantly reduced upon binding compared to the free state in solution. | MD Simulations (RMSD analysis) |
| Pyranose Ring Pucker | Generally maintained in the stable 4C1 chair conformation. | MD Simulations & X-ray Crystallography |
Advanced Analytical and Computational Methodologies for P Nitrophenyl Galactosyl N Acetylgalactosaminide Research
Spectroscopic Techniques for Structural and Kinetic Analysis
Spectroscopic methods are fundamental to the characterization of Galα(1-3)GalNAc-α-pNP, offering insights into its structural integrity and its use as a substrate in enzymatic reactions.
In the ¹H NMR spectrum, the anomeric protons are particularly diagnostic, typically resonating in a distinct region of the spectrum (approximately 4.4–6.0 ppm). nih.gov The anomeric proton of the α-linkage in Galα(1-3)GalNAc would be expected to appear downfield compared to a β-anomer. creative-proteomics.com The magnitude of the scalar coupling constant between the anomeric proton and the proton on the adjacent carbon (³JH1,H2) is critical for determining the anomeric configuration. nih.gov For the GalNAc-α-pNP linkage, a small coupling constant is indicative of an α-anomeric configuration.
¹³C NMR spectroscopy provides complementary information, with the chemical shift of the anomeric carbon being highly sensitive to its configuration. nih.gov The anomeric carbons of α-glycosides typically resonate at a different chemical shift compared to their β-counterparts. nih.gov 2D NMR techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to assign all the proton and carbon signals and to establish the connectivity between the monosaccharide residues, thus confirming the Galα(1-3)GalNAc linkage. For example, an HMBC experiment would show a correlation between the anomeric proton of the galactose residue and the C3 carbon of the N-acetylgalactosamine residue, unequivocally confirming the 1-3 linkage.
Table 1: Expected NMR Signals for Structural Confirmation of Galα(1-3)GalNAc-α-pNP
| NMR Technique | Parameter | Expected Observation for Galα(1-3)GalNAc-α-pNP | Structural Information Confirmed |
|---|---|---|---|
| ¹H NMR | Chemical Shift of Anomeric Protons | Distinct signals in the downfield region. | Presence of two anomeric protons. |
| ¹H NMR | ³JH1,H2 Coupling Constant | Small coupling constant for the GalNAc-α-pNP linkage. | α-anomeric configuration of the pNP linkage. |
| ¹³C NMR | Chemical Shift of Anomeric Carbons | Characteristic chemical shifts for α- and α-linkages. | Anomeric configuration of both glycosidic bonds. |
Galα(1-3)GalNAc-α-pNP is a chromogenic substrate, meaning it can be used to monitor enzyme activity through a color change. This is particularly useful for studying glycosidases that specifically cleave this linkage. The enzymatic hydrolysis of the glycosidic bond releases p-nitrophenol, which, under alkaline conditions, forms the p-nitrophenolate ion. This ion has a distinct yellow color and a strong absorbance maximum around 400-420 nm. sigmaaldrich.comoiv.int
UV-Visible spectroscopy is used to quantitatively measure the amount of p-nitrophenol released over time. colostate.edu By monitoring the increase in absorbance at this wavelength, the rate of the enzymatic reaction can be determined. colostate.edu This allows for the calculation of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). nih.govresearchgate.net To ensure accurate quantification, the molar extinction coefficient of p-nitrophenol under the specific assay conditions (pH and temperature) must be known. sigmaaldrich.comneb.commegazyme.com The pH is a critical factor, as the extinction coefficient of p-nitrophenol is highly pH-dependent. researchgate.net
Table 2: Molar Extinction Coefficients of p-Nitrophenol at Various pH Values
| pH | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |
|---|---|---|
| Alkaline | 410 | 18,300 |
| 9.2 | 400 | ~18,000 |
| 8.0 | 400 | ~17,000 |
Note: The exact values can vary slightly depending on the buffer and other solution components.
Chromatographic and Mass Spectrometric Techniques for Glycoconjugate Characterization
The purification and detailed structural analysis of Galα(1-3)GalNAc-α-pNP and its reaction products are often achieved through a combination of chromatographic and mass spectrometric methods.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of glycoconjugates. creative-proteomics.comresearchgate.net Different HPLC modes, such as reversed-phase or normal-phase chromatography, can be employed based on the polarity of the molecule. HPLC is also used to monitor the progress of enzymatic reactions by separating the substrate from the product. researchgate.net
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of the glycoconjugate and to obtain structural information through fragmentation analysis. nih.govresearchgate.net Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for the analysis of non-volatile and thermally labile molecules like glycoconjugates. nih.govnih.gov Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to generate a characteristic fragmentation pattern that can be used to deduce the sequence of the oligosaccharide and the nature of the glycosidic linkages. researchgate.net The main fragmentation event is typically the cleavage of the glycosidic bond. tandfonline.com
Enzyme-Linked Assays and Glycan Array Technology for Binding Studies
To investigate the interactions of Galα(1-3)GalNAc with proteins such as lectins and antibodies, enzyme-linked assays and glycan array technology are employed.
Enzyme-linked immunosorbent assays (ELISAs) can be adapted to study carbohydrate-protein interactions. In a typical setup, the glycoconjugate is immobilized on a microplate surface, and the binding of a specific protein is detected using an enzyme-labeled secondary antibody.
Glycan array technology offers a high-throughput method for screening the binding specificity of a large number of carbohydrates simultaneously. wikipedia.orgnih.govnih.gov In this approach, a collection of different glycans, including Galα(1-3)GalNAc-α-pNP, are covalently attached to a solid surface, such as a glass slide, in a spatially defined manner. springernature.com The array is then incubated with a fluorescently labeled protein of interest, and the binding events are detected by fluorescence scanning. wikipedia.org This technology is invaluable for identifying specific carbohydrate ligands for lectins, antibodies, and other glycan-binding proteins. wikipedia.orgspringernature.com
Computational Approaches to Carbohydrate-Protein Interactions
Computational methods provide a powerful complement to experimental techniques by offering detailed insights into the molecular basis of carbohydrate-protein interactions. nih.govnih.govresearchgate.net
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of Galα(1-3)GalNAc-α-pNP, docking simulations can be used to predict its binding mode within the active site of a glycosidase or the carbohydrate-binding domain of a lectin. nih.gov These simulations can help to identify the key amino acid residues involved in the interaction and to understand the structural basis of binding specificity. nih.gov
Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govresearchgate.net An MD simulation of the Galα(1-3)GalNAc-protein complex can provide information about the stability of the predicted binding mode, the flexibility of the carbohydrate and the protein, and the role of solvent molecules in the interaction. curtin.edu.au These computational approaches are instrumental in the rational design of inhibitors and in understanding the molecular recognition events involving this important glycan structure. nih.gov
Application of Machine Learning and Graph Neural Networks for Binding Prediction
The intricate and highly specific nature of carbohydrate-protein interactions presents a significant challenge for traditional predictive modeling. The inherent flexibility of glycans and the subtle stereochemical differences that dictate binding affinity necessitate advanced computational approaches. acs.org In recent years, machine learning (ML) and graph neural networks (GNNs) have emerged as powerful tools in glycobiology, offering novel methodologies to predict and analyze the binding of complex glycans like Galα(1-3)GalNAc-α-pNP to their protein targets. nih.govacs.org These computational techniques are capable of identifying complex patterns within large datasets of binding information, thereby providing insights that are difficult to obtain through experimental methods alone. nih.gov
The application of artificial intelligence (AI) in glycoscience, though not yet widespread, is growing as more glyco-data becomes available. nih.govacs.org The accumulation of data from glycomics, glycoproteomics, and glycan-binding studies has enabled the development of robust deep learning models with good predictive performance. nih.gov These models are invaluable for understanding changes in glycosylation across different conditions and for elucidating the mechanisms of glycan-protein recognition. nih.gov
Machine Learning Approaches for Glycan-Protein Binding Prediction
Machine learning models have been successfully employed to predict the binding strength and specificity of protein-glycan interactions. biorxiv.org These models can be trained on diverse datasets that include quantitative measurements such as dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50), as well as data from high-throughput techniques like glycan arrays. biorxiv.org
One notable example is the development of fully-connected neural network architectures, such as MCNet, which can predict the fraction of a glycan bound to a lectin based on its molecular fingerprint and concentration. biorxiv.org By representing glycans at the atomic level, these models can learn from a wide range of protein-glycan interaction data, including those involving glycomimetic compounds. biorxiv.org This atom-level approach allows the model to predict binding properties for uncommon or unnatural glycans that are not well-represented in existing databases. biorxiv.org The performance of such models is often comparable to other state-of-the-art methods for predicting protein-glycan interactions. biorxiv.org
The integration of quantum mechanical calculations with machine learning has also been explored to study protein-N-glycan interactions in detail. nih.gov Furthermore, ML algorithms are utilized in computational services that predict the binding affinity between glycans and proteins through molecular dynamics simulations. computabio.com The open-source Python package, glycowork, facilitates glycan-focused machine learning by providing tools to train models on glycan lists and corresponding labels, which can, for example, predict the species of origin for a given glycan. oup.com
Graph Neural Networks in Modeling Carbohydrate-Protein Interactions
Graph neural networks (GNNs) are particularly well-suited for modeling the complex, non-linear structures of glycans and their interactions with proteins. medium.com GNNs can operate directly on graph representations of molecules, where atoms are nodes and bonds are edges, allowing them to capture intricate structural and chemical information. plos.org
A prime example of a GNN application in this field is the CLIMBS (classifier of minimum binding site for sugars) model. biorxiv.org CLIMBS is a GNN classifier designed to validate atomistic models of carbohydrate-protein complexes by predicting whether a given complex represents a realistic, native-like binding pose. biorxiv.orgthemoonlight.io The model is trained on a dataset of experimentally determined crystal structures (positive examples) and computationally generated, suboptimal poses (negative examples). biorxiv.org CLIMBS has demonstrated high accuracy in predicting binding for a variety of sugar-protein complexes. biorxiv.org The architecture of CLIMBS involves converting the 3D structure of the carbohydrate-protein binding interface into an atom-level graph, which is then processed through spherical message passing and principal neighborhood aggregation layers to learn a detailed representation of the interaction. themoonlight.io
GNNs have also been used to develop models that predict protein-protein binding affinity without requiring the structure of the complex, which is a significant advantage given the difficulty in obtaining experimental structures of protein-glycan complexes. biorxiv.org These models represent the individual protein and ligand as separate graphs and use GNNs to learn their features and predict their binding energy. biorxiv.org
The table below summarizes the performance of the CLIMBS model on different types of saccharides, showcasing its predictive power.
| Carbohydrate Type | Training Set Inclusion | Prediction Accuracy (%) |
|---|---|---|
| N-acetyl-α/β-D-galactosamine | Yes | 98.77 |
| Sucrose | Not Specified | 100 |
| Di-saccharides (N-acetyl-β-D-galactosamine and β-D-glucuronic acid) | No | 72.22 |
| α-D-ribose | No | 62.50 |
This table illustrates the accuracy of the CLIMBS graph neural network classifier in predicting binding for various carbohydrates. The data is sourced from findings reported in the bioRxiv preprint on CLIMBS. biorxiv.orgbiorxiv.org
The continued development and application of machine learning and graph neural networks hold great promise for advancing our understanding of the binding mechanisms of specific glycans like Galα(1-3)GalNAc-α-pNP. These computational tools will be instrumental in deciphering the glycan code and in the rational design of glycan-based therapeutics and diagnostics.
Applications in Glycobiology and Development of Biochemical Research Tools
Utility as a Biochemical Probe for Glycosidase and Glycosyltransferase Activity
The p-nitrophenyl group in Galα(1-3)GalNAc-α-pNP makes it a suitable chromogenic substrate for assays involving glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. When a glycosidase cleaves the bond between the sugar and the pNP group, p-nitrophenol is released, which can be quantified spectrophotometrically. This allows for the sensitive detection and characterization of enzyme activity. For instance, various pNP-linked glycosides are widely used to screen for and characterize novel glycoside hydrolases. biosynth.comresearchgate.net
In the context of glycosyltransferases, enzymes that catalyze the transfer of monosaccharide moieties from an activated nucleotide sugar to a glycosyl acceptor, Galα(1-3)GalNAc-α-pNP can theoretically act as an acceptor substrate. For example, a galactosyltransferase from the parasitic nematode Haemonchus contortus has been shown to utilize GalNAcα-O-pNP as an acceptor substrate. nih.gov While the anomeric linkage of the resulting Gal-GalNAc product was not definitively determined in that study, it highlights the potential for related pNP-disaccharides to be used in characterizing the acceptor specificity of glycosyltransferases.
It is important to note that much of the research on glycosyltransferase activity has utilized the isomeric compound, Galβ(1-3)GalNAc-α-pNP (Core 1-pNP). This compound is a well-established acceptor substrate for core 2 β1,6-N-acetylglucosaminyltransferases (C2GnTs), which are key enzymes in the biosynthesis of O-glycans. nih.govnih.gov The specificity of these enzymes for the β-linkage underscores the critical role of anomeric configuration in enzyme-substrate recognition.
| Enzyme Class | Specific Compound Used in Assays | Role of the Compound | Research Focus |
| Glycosidase | pNP-α-galactopyranoside | Substrate | Characterizing α-1,3-galactosidase activity. nih.gov |
| Glycosyltransferase | GalNAcα-O-pNP | Acceptor Substrate | Investigating galactosyltransferase activity in Haemonchus contortus. nih.gov |
| Glycosyltransferase | Galβ1–3GalNAcα-pnp (Core 1-pnp) | Acceptor Substrate | Assaying the activity of core 2 β1,6-N-acetylglucosaminyltransferases (C2GnTs). nih.gov |
Investigation of Glycan Structures and Biological Functions
The Galα(1-3)GalNAc epitope is a significant glycan structure with immunological relevance. The presence of this epitope on the glycoproteins of the parasitic nematode Haemonchus contortus has been identified, and it elicits a specific IgG antibody response in infected lambs. nih.gov Synthetic glycans, such as Galα(1-3)GalNAc conjugated to carrier proteins or attached to microarrays, are crucial tools for studying such immune responses and for identifying the specific glycan structures recognized by antibodies and lectins.
Lectins are carbohydrate-binding proteins that play a vital role in various biological processes, including cell recognition and adhesion. The binding specificity of lectins is often studied using a variety of synthetic glycans. For example, the lectin Jacalin has been shown to bind to α-linked GalNAc structures. oup.com While detailed binding studies specifically with Galα(1-3)GalNAc-α-pNP are not extensively documented, the general principles of using pNP-glycosides to probe lectin specificity are well-established. The pNP group can contribute to the binding interaction through hydrophobic interactions within the lectin's binding pocket.
Research into Glycan-Based Therapeutics and Diagnostics (Focus on Research Tools)
Aberrant glycosylation is a hallmark of many diseases, including cancer. nih.govoncotarget.com The altered expression of specific glycan structures on the cell surface can be used as a biomarker for disease diagnosis and prognosis. Probes that can specifically recognize these altered glycan structures are therefore valuable research and diagnostic tools. The Galα(1-3)GalNAc epitope, for instance, has been identified as a tumor-associated carbohydrate antigen in some contexts. Synthetic versions of this glycan, potentially including Galα(1-3)GalNAc-α-pNP, could be used to develop antibodies or other affinity reagents for the detection of cancer cells expressing this epitope.
Furthermore, metabolic labeling strategies using modified monosaccharides can be employed to probe glycan biosynthesis and identify changes in glycosylation. researchgate.net While not directly involving the use of Galα(1-3)GalNAc-α-pNP as an external probe, this approach highlights the importance of synthetic glycans and their analogs in studying glycosylation in living systems.
Contribution to Fundamental Understanding of Glycosylation in Biological Processes
The study of glycosylation pathways and the enzymes involved is fundamental to understanding a wide range of biological processes, from protein folding and trafficking to cell-cell communication and immune responses. Synthetic substrates like Galα(1-3)GalNAc-α-pNP and its relatives are indispensable tools in this endeavor. They allow for the in vitro characterization of the specificity and kinetics of individual glycosidases and glycosyltransferases, which is essential for piecing together the complex network of reactions that constitute the cellular glycosylation machinery.
For example, the detailed analysis of the acceptor specificity of various glycosyltransferases using a panel of synthetic substrates, including pNP-glycosides, has provided insights into how the cell synthesizes the diverse array of O-glycan structures. nih.govmdpi.com These studies help to elucidate the rules that govern the step-wise assembly of glycans and how this process is regulated.
Q & A
Q. What are the primary applications of Galβ(1-3)GalNAc-β-pNP in glycobiology research?
Galβ(1-3)GalNAc-β-pNP is widely used as a synthetic substrate to study glycosidase activity, particularly for enzymes like β-galactosidases and α-N-acetylgalactosaminidases. Its para-nitrophenol (pNP) group enables colorimetric detection of enzymatic cleavage via absorbance at 405 nm, making it ideal for kinetic assays. Researchers often employ it to characterize enzyme specificity toward β-linked galactose residues in core 1 O-glycan structures (Galβ1-3GalNAc-) .
Q. Which analytical techniques are most effective for confirming the purity and structural integrity of Galβ(1-3)GalNAc-β-pNP?
High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) is standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is critical for verifying the β-glycosidic linkage and anomeric configuration. Mass spectrometry (MS) further confirms molecular weight and fragmentation patterns. Cross-referencing with synthetic standards and literature spectra ensures structural accuracy .
Advanced Research Questions
Q. How can researchers resolve discrepancies in enzyme kinetic data obtained using Galβ(1-3)GalNAc-β-pNP as a substrate?
Contradictions in or values may arise from assay conditions (e.g., pH, temperature, or buffer composition) or impurities in the substrate. To address this:
- Standardize protocols using a reference enzyme (e.g., bovine liver β-galactosidase).
- Perform substrate purity revalidation via HPLC and MS.
- Use statistical tools like Bland-Altman plots to assess inter-laboratory variability.
- Include negative controls with heat-inactivated enzymes to rule out non-specific hydrolysis .
Q. What experimental strategies optimize the use of Galβ(1-3)GalNAc-β-pNP in studying competitive inhibition of glycosidases?
To investigate competitive inhibitors:
- Perform dose-response assays with varying inhibitor concentrations and fixed substrate levels.
- Analyze data using Lineweaver-Burk or Michaelis-Menten plots to distinguish competitive vs. non-competitive inhibition.
- Validate results with orthogonal methods (e.g., isothermal titration calorimetry) to measure binding affinities.
- Consider structural analogs (e.g., Galβ1-4GlcNAc-β-pNP) to assess inhibitor specificity for β1-3 vs. β1-4 linkages .
Q. How does the structural conformation of Galβ(1-3)GalNAc-β-pNP influence its interaction with lectins or antibodies in glycan array studies?
The β1-3 linkage creates a distinct spatial arrangement compared to β1-4 or α-linked isomers, affecting binding specificity. To study this:
Q. What are the limitations of using Galβ(1-3)GalNAc-β-pNP in high-throughput screening (HTS) for glycosidase inhibitors?
Key limitations include:
- False positives due to non-enzymatic pNP release under alkaline conditions.
- Inability to distinguish exo- vs. endo-glycosidase activity. Mitigation strategies:
- Include parallel assays with non-cleavable substrates (e.g., Galβ1-3GalNAc-α-pNP).
- Use LC-MS to confirm enzymatic products.
- Optimize buffer systems to minimize background hydrolysis .
Methodological Considerations
Q. How should researchers design controls when using Galβ(1-3)GalNAc-β-pNP in cell-based studies of O-glycosylation?
- Use CRISPR/Cas9 knockout cell lines lacking core 1 β1-3-galactosyltransferase (C1GALT1) to establish substrate specificity.
- Treat cells with benzyl-α-GalNAc to inhibit O-glycan elongation and observe substrate accumulation.
- Combine with lectin staining (e.g., Jacalin) to visualize core 1 O-glycan expression .
Q. What statistical approaches are recommended for analyzing time-course data from Galβ(1-3)GalNAc-β-pNP hydrolysis assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
